Carvedilol phosphate monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1196658-85-1 |
|---|---|
Molecular Formula |
C24H31N2O9P |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate |
InChI |
InChI=1S/C24H26N2O4.H3O4P.H2O/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4;/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4);1H2 |
InChI Key |
JAYBFQXVKDGMFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Solid State Science and Characterization of Carvedilol Phosphate Monohydrate
Polymorphism of Carvedilol (B1668590) Phosphate (B84403) and Its Hydrates
Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. google.com Carvedilol phosphate exhibits polymorphism, with several crystalline forms and hydrates having been identified and characterized. google.comgoogle.com These different forms arise from variations in the arrangement of molecules in the crystal lattice and can exhibit distinct physicochemical properties. google.com
Several crystalline forms of carvedilol phosphate have been reported, including various hydrates and anhydrous polymorphs. These forms are typically identified and distinguished using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FT-IR) spectroscopy. google.comnih.gov
Carvedilol Dihydrogen Phosphate Dihydrate: At least two dihydrate forms, designated as Form-II and Form-IV, have been identified. google.com
Carvedilol Dihydrogen Phosphate Hemihydrate: A hemihydrate form, designated as Form-I, has been prepared and characterized. google.compatsnap.com
Carvedilol Dihydrogen Phosphate Sesquihydrate: A novel crystalline carvedilol dihydrogen phosphate sesquihydrate has been identified. google.com It is characterized by specific peaks in its X-ray diffraction pattern and shows distinct thermal behavior in DSC analysis, with endothermic peaks around 105°C to 120°C and at approximately 156°C. google.com
Anhydrous Polymorphs: In addition to hydrated forms, anhydrous polymorphs of carvedilol phosphate have also been described. google.com
The crystalline structure of carvedilol phosphate starting material often shows characteristic diffraction peaks at 2θ values of approximately 7.0°, 8.0°, 9.15°, 13.95°, 16.0°, 18.25°, 18.9°, 20.7°, 22.85°, and 25.45°. nih.gov
Table 1: Reported Crystalline Forms of Carvedilol Phosphate
| Form Name | Hydration State | Distinguishing Features |
|---|---|---|
| Form-I | Hemihydrate | Characterized by specific PXRD patterns. google.compharmacompass.com |
| Form-II | Dihydrate | Identified as a distinct dihydrate polymorph. google.com |
| Form-IV | Dihydrate | Another identified dihydrate polymorph. google.com |
| Sesquihydrate | Sesquihydrate | Shows characteristic PXRD peaks at specific 2θ values and distinct DSC thermogram peaks. google.com |
The different polymorphic and hydrate (B1144303) forms of carvedilol phosphate can interconvert under various conditions, such as changes in temperature, humidity, and solvent environment. google.comgoogle.com For instance, the process for preparing carvedilol dihydrogen phosphate hemihydrate (Form-I) involves the addition of phosphoric acid to a solution of carvedilol in an acetone-water mixture, followed by isolation and drying under vacuum. google.com The formation of different hydrates is often dependent on the specific crystallization conditions, including the solvent system used. google.com
The thermodynamic stability of the different polymorphs of a pharmaceutical compound is a critical factor, as the most stable form is generally preferred for formulation to prevent conversion to a less stable or less soluble form over time. nih.gov The relative stability of polymorphs can be inferred from their melting data and thermodynamic calculations of the Gibbs free energy difference. nih.gov For carvedilol, different polymorphs exhibit different melting points, indicating varying thermodynamic stabilities. google.com The thermal behavior of these forms, as measured by techniques like DSC, helps to distinguish them and provides insights into their relative stabilities. google.com Generally, a higher melting point is indicative of greater thermodynamic stability. rsc.org
Amorphous Forms of Carvedilol Phosphate
In addition to crystalline forms, carvedilol phosphate can also exist in an amorphous state, which lacks a long-range ordered crystal structure. google.comnih.gov Amorphous forms often exhibit higher solubility compared to their crystalline counterparts, which can be advantageous for poorly soluble drugs. google.comwipo.int
Amorphous carvedilol phosphate can be prepared through several methods:
Grinding: Mechanical grinding in a ball mill can convert crystalline carvedilol phosphate into its amorphous form. nih.gov Studies have shown that a specific number of grinding cycles is sufficient to achieve amorphization, which can be confirmed by the absence of sharp peaks in the PXRD pattern (a "halo effect") and changes in the DSC thermogram. nih.govresearchgate.net
Precipitation from Solvents: Amorphous carvedilol phosphate can also be prepared by dissolving it in a suitable solvent system and then rapidly removing the solvent. google.com One method involves dissolving carvedilol and stoichiometric phosphoric acid in a combination of a volatile acid, such as acetic acid, and a second volatile solvent, like a C1 to C4 alkyl alcohol (preferably methanol), followed by solvent removal. google.com
Spray Drying: Another technique involves dissolving carvedilol phosphate in a mixture of a water-miscible cyclic ether or aliphatic nitrile and water, and then spray drying the solution to obtain the amorphous form. google.com
While amorphous forms can offer solubility advantages, they are thermodynamically metastable and have a tendency to recrystallize back to a more stable crystalline form over time. nih.govnih.gov The physical stability of amorphous carvedilol phosphate is a key consideration. The addition of polymers can act as stabilizers, hindering the recrystallization process. nih.govmdpi.com The stability of the amorphous form can be influenced by factors such as storage conditions (temperature and humidity) and the presence of excipients. nih.gov Studies have shown that solid dispersions of amorphous carvedilol phosphate with hydrophilic polymers can be prepared to enhance stability and modulate its physicochemical properties. nih.gov
Analysis of Divergent Properties in Amorphous Carvedilol Phosphate
The amorphous state of carvedilol phosphate, lacking a long-range ordered molecular structure, presents a distinct set of physicochemical properties when compared to its crystalline forms. nih.gov This absence of a crystal lattice results in a higher energy state, which fundamentally alters its behavior.
A primary advantage of amorphous carvedilol phosphate is its potential for enhanced aqueous solubility and a faster dissolution rate. This is attributed to the lower energy barrier for molecules to detach from the disordered solid compared to the energy required to overcome the lattice forces in a stable crystal. However, this thermodynamic instability also makes the amorphous form prone to recrystallization over time, a process that can be accelerated by factors like heat and humidity. nih.govresearchgate.net Interestingly, some studies have noted that under certain conditions, the pure amorphous form of carvedilol phosphate can exhibit lower solubility than its crystalline counterpart, an effect potentially caused by the formation of a surface film that impedes solvent wetting. nih.gov
The mechanical properties also differ; amorphous solids are isotropic, exhibiting uniform properties in all directions. A key parameter for amorphous carvedilol phosphate is its glass transition temperature (Tg), the point at which it transitions from a rigid, glassy state to a more mobile, rubbery state. nih.gov Above the Tg, molecular mobility increases, which can hasten both physical and chemical degradation. nih.gov Differential scanning calorimetry (DSC) analysis has identified the glass transition temperature for amorphous carvedilol phosphate at approximately 46.4 °C. nih.gov
The stability of amorphous carvedilol phosphate is also sensitive to moisture. It is a hygroscopic material, and excessive moisture absorption can trigger a transition back to a crystalline state. google.com
Advanced Structural Elucidation Techniques for Carvedilol Phosphate Solid Forms
A comprehensive understanding of the various solid forms of carvedilol phosphate requires a combination of advanced analytical techniques to determine their structure, phase, and thermal behavior.
X-ray Diffraction (Powder and Single-Crystal) Applications in Phase Identification and Structure Solution
X-ray Diffraction (XRD) is an indispensable tool for the solid-state analysis of carvedilol phosphate.
Powder X-ray Diffraction (PXRD) serves as a rapid, non-destructive fingerprinting method to distinguish between different solid phases. Each crystalline form produces a unique diffraction pattern of peaks at specific scattering angles (2θ). For instance, a crystalline form of carvedilol phosphate shows characteristic sharp peaks, while the amorphous form is identified by a broad, featureless "halo" in its PXRD pattern. nih.govgoogle.com This makes PXRD essential for identifying polymorphs, monitoring phase purity during manufacturing, and detecting unwanted crystalline or amorphous content. nih.govgoogle.comresearchgate.net
| Crystalline Form | Characteristic PXRD Peaks (2θ, ±0.2°) | Reference |
|---|---|---|
| Crystalline Carvedilol Phosphate | 7.0, 8.0, 9.15, 13.95, 16.0, 18.25, 18.9, 20.7, 22.85, 25.45 | nih.govmdpi.com |
| Form A | 5.8, 6.7, 16.2, 20.4, 26.0 | google.com |
| Form G | 6.5, 9.7, 13.0, 16.0, 17.8 | google.com |
| Form L | 4.6, 7.5, 8.7, 11.6, 15.6 | google.com |
| Form VI (Solvate) | 6.5, 7.3, 16.0, 30.5 | google.com |
Single-Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional atomic arrangement within a crystal. researchgate.netnih.govacs.org This technique allows for the precise determination of bond lengths, angles, molecular conformation, and the intricate network of intermolecular interactions, such as hydrogen bonds, that define the crystal lattice. researchgate.netnih.gov For carvedilol phosphate, SCXRD has been crucial in solving the structures of its various forms, including a hemihydrate, revealing it to be a solid solution of (R)- and (S)-enantiomers. researchgate.netacs.org It has also been used to determine the crystal structures of novel solvated salts, such as carvedilol adipate (B1204190) ethanol (B145695) solvate and carvedilol succinate (B1194679) ethanol solvate, which both crystallize in the triclinic space group P-1. nih.gov
Spectroscopic Characterization (Fourier Transform Infrared Spectroscopy, Solid-State Nuclear Magnetic Resonance)
Spectroscopic methods offer complementary insights into the molecular-level characteristics of carvedilol phosphate's solid forms.
Fourier Transform Infrared Spectroscopy (FTIR) is highly sensitive to the vibrational modes of chemical bonds and is particularly useful for studying hydrogen bonding. nih.govgoogle.comnih.gov Different polymorphs and solvates of carvedilol phosphate exhibit subtle but distinct shifts in their FTIR spectra, especially in the regions corresponding to O-H and N-H stretching, reflecting differences in their intermolecular hydrogen-bonding environments. nih.govgoogle.com For example, the transformation from a crystalline to an amorphous form results in noticeable changes, including the disappearance or shifting of characteristic bands. nih.govresearchgate.net
Solid-State Nuclear Magnetic Resonance (ssNMR) provides detailed information about the local chemical environment and molecular conformation within the solid. google.comresearchgate.netnih.gov Because the chemical shifts of nuclei like ¹³C are sensitive to the molecule's conformation and packing, ssNMR can effectively distinguish between different polymorphs that may be difficult to differentiate by other means. google.comnih.gov It has been instrumental in characterizing both crystalline and amorphous forms of carvedilol dihydrogen phosphate and in studying disorder within the crystal lattice of the hemihydrate form. google.comresearchgate.netacs.org
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) in Solid-State Investigations
Thermal analysis techniques are critical for characterizing the thermodynamic properties, stability, and phase transitions of carvedilol phosphate solid forms. nih.govnih.govresearchgate.net
Differential Scanning Calorimetry (DSC) measures heat flow as a function of temperature, identifying thermal events like melting, crystallization, and glass transitions. nih.govresearchgate.nettainstruments.com Each crystalline polymorph of carvedilol has a distinct melting point and enthalpy of fusion. For instance, one crystalline form of carvedilol phosphate melts at 160.5 °C. nih.gov In contrast, the amorphous form does not show a sharp melting peak but exhibits a broad endotherm corresponding to its glass transition. nih.gov DSC is also used to detect the desolvation and melting of solvated salts. nih.gov
| Sample | Thermal Event | Temperature (°C) | Reference |
|---|---|---|---|
| Crystalline Carvedilol Phosphate | Melting Endotherm | 160.5 | nih.gov |
| Amorphous Carvedilol Phosphate | Glass Transition | 46.4 | nih.gov |
| Carvedilol (Form II) | Melting Endotherm | ~118.0 | nih.govresearchgate.net |
| CVD-ADP-EtOH Salt | Endothermic Peaks | 78.0 and 101.2 | nih.gov |
| CVD-SUA-EtOH Salt | Endothermic Peaks | 81.2 and 108.3 | nih.gov |
Thermogravimetric Analysis (TGA) measures changes in mass with temperature, primarily used to assess thermal stability and quantify volatile content like water or solvents. nih.govtainstruments.com For hydrated or solvated forms of carvedilol phosphate, TGA determines the temperature at which water or solvent is lost and confirms the stoichiometry of the solvate. nih.govacs.org For example, TGA analysis of novel carvedilol-adipate and carvedilol-succinate ethanol solvated salts showed distinct two-stage mass losses, corresponding to the loss of the ethanol solvent followed by decomposition. nih.gov
Microscopic Techniques (Scanning Electron Microscopy) for Morphological Analysis
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and crystal habit of solid particles. researchgate.netnih.govnih.gov Different polymorphs or crystal forms of carvedilol often exhibit distinct shapes, such as needles or prisms, which can significantly impact bulk properties like powder flow and compaction. researchgate.net SEM images have shown pure carvedilol to consist of large, squared micrometric particles with a smooth surface. nih.gov This technique is also valuable for visualizing how these morphologies change during processing or when combined with other materials, such as in the formation of co-crystals or when loaded onto carriers. nih.govresearchgate.net
Crystal Engineering Principles Applied to Carvedilol Phosphate
Crystal engineering involves the rational design of crystalline solids to achieve desired physicochemical properties. nih.govpensoft.netpensoft.net For carvedilol phosphate, these principles are applied primarily to control polymorphism and to create novel multi-component crystals, such as co-crystals and salts, with improved characteristics. nih.govpensoft.netpensoft.net
The core of this approach lies in understanding and manipulating the non-covalent interactions, particularly hydrogen bonds, that direct how molecules assemble into a crystal lattice. researchgate.net By identifying robust hydrogen-bonding patterns, known as synthons, researchers can strategically select solvents or co-former molecules that promote the formation of a specific solid form with advantageous properties like enhanced solubility or stability. pensoft.netresearchgate.net
A key strategy is the formation of multi-component crystals, where carvedilol is crystallized with a benign guest molecule (a co-former) to create a new crystalline phase. pensoft.netpensoft.netresearchgate.net Studies have successfully created carvedilol co-crystals with various co-formers, including dicarboxylic acids (like adipic acid and succinic acid), glycine (B1666218), and isonicotinamide (B137802). nih.govresearchgate.netpensoft.netpensoft.net These new forms often exhibit significantly different properties. For instance, novel ethanol-solvated salts of carvedilol with adipic and succinic acid demonstrated enhanced dissolution rates compared to the pure drug. nih.gov Similarly, a multicomponent crystal with glycine (in a 1:2 ratio) showed a 2.6-fold increase in saturated solubility. researchgate.net
The formation of these new solid phases is confirmed by analytical techniques like PXRD, which shows unique diffraction patterns different from the starting components, and DSC, which reveals new, distinct melting points. nih.govresearchgate.netpensoft.net This targeted modification of the crystal structure without altering the chemical nature of the carvedilol molecule is a powerful tool for optimizing its performance as a pharmaceutical ingredient. pensoft.net
Elucidation of Supramolecular Synthons and Intermolecular Interactions in Carvedilol Phosphate Crystals
The crystal structure of carvedilol phosphate is defined by a complex network of intermolecular interactions, which are crucial in dictating its solid-state properties. The primary forces governing the crystal packing are hydrogen bonds, both classical and non-classical. rsc.orgresearchgate.net In carvedilol, protonation for dissolution in acidic media is a key factor, and the energies involved in intermolecular interactions can explain experimental observations regarding its behavior. rsc.orgresearchgate.net
Studies on various carvedilol solid forms, including different polymorphs and salts, have highlighted the role of specific supramolecular synthons. For instance, in novel ethanol-solvated salts of carvedilol with adipic and succinic acid, solvent molecules like ethanol actively participate in the hydrogen-bonding network. nih.gov These solvent molecules, possessing both hydrogen bond donor and acceptor sites, can form robust intermolecular hydrogen bonds with the active pharmaceutical ingredient (API). nih.gov The formation of these interactions involves proton transfer from the acidic co-formers to the carvedilol molecule, a fact confirmed by various analytical techniques. nih.gov
| Interaction Type | Participating Moieties | Analytical Evidence | Reference |
| Classical Hydrogen Bonds | Carvedilol molecules, Phosphate ions, Water molecules | Fourier Transform Infrared Spectroscopy (FTIR), Single-Crystal X-ray Diffraction (SCXRD) | nih.govnih.gov |
| Non-Classical Hydrogen Bonds | C-H···O, C-H···π interactions within the crystal lattice | Density Functional Theory (DFT) calculations, SCXRD | rsc.orgresearchgate.net |
| Ionic Interactions | Protonated Carvedilol and Phosphate anion | pKa difference analysis, FTIR, SCXRD | nih.gov |
| Solvent-API Interactions | Ethanol molecules forming hydrogen bonds with Carvedilol and counterions | SCXRD, Thermogravimetric Analysis (TGA) | nih.gov |
Impact of Crystal Packing on Physicochemical Attributes
The specific arrangement of molecules in the crystal lattice, or crystal packing, has a profound impact on the physicochemical properties of carvedilol phosphate, including its solubility, dissolution rate, and stability. rsc.orgresearchgate.netnih.gov The presence of different solid-state forms, such as polymorphs, solvates, and amorphous forms, each with a unique crystal packing or lack thereof, leads to variations in these critical attributes. rsc.orgnih.govmdpi.com
The influence of crystal packing on solubility is a well-documented phenomenon for carvedilol and its salts. mdpi.com Different polymorphic forms of carvedilol exhibit different dissolution rates. rsc.orgresearchgate.net For example, a higher melting temperature polymorph of carvedilol (Form III) demonstrated a higher intrinsic dissolution rate compared to Form II, a behavior attributed to its specific structural features despite its greater thermodynamic stability. rsc.orgresearchgate.net Similarly, novel ethanol-solvated salts of carvedilol showed enhanced solubility and dissolution rates compared to the pure drug. nih.gov This enhancement is linked to the different intermolecular interactions and crystalline disorder introduced by the solvent molecules within the crystal lattice. nih.gov
Furthermore, the conversion of crystalline carvedilol phosphate into an amorphous form significantly alters its properties. mdpi.comgoogle.com While amorphization can sometimes improve solubility, in the case of carvedilol phosphate produced by grinding, it resulted in lower solubility at both pH 1.2 and 6.8 compared to its crystalline counterpart. mdpi.comnih.gov However, amorphous dispersions with certain polymers showed improved solubility. mdpi.comnih.gov This highlights that the relationship between crystal structure and physicochemical properties is complex; the energy of the crystal lattice, influenced by packing efficiency and intermolecular forces, directly affects the energy required for dissolution. rsc.orgresearchgate.netnih.gov
| Solid Form | Key Structural Feature | Impact on Solubility | Impact on Dissolution Rate | Reference |
| Crystalline Polymorph III | Different molecular conformation and H-bonding | Not specified | Higher than Polymorph II | rsc.orgresearchgate.net |
| Ethanol-Solvated Salts | Ethanol incorporated in lattice, altered H-bonds | Enhanced | Enhanced | nih.gov |
| Amorphous Form (by grinding) | Disordered structure, no long-range order | Lower than crystalline form | Lower than crystalline form | mdpi.comnih.gov |
| Various Pharmaceutical Salts | Different counterions and crystal packing | Higher than parent drug | Not specified | nih.gov |
Studies on Isomorphism and Disorder Phenomena in Carvedilol Phosphate Crystal Structures
The crystal structures of carvedilol phosphate have been shown to exhibit complex phenomena, including isomorphism and disorder. acs.orgacs.org Isomorphism refers to the existence of different chemical substances with similar crystal structures. In the case of carvedilol phosphate, the crystal structure of the racemic hemihydrate was found to be isomorphous with that of the single enantiomers. acs.orgacs.org
Detailed investigations using a combination of single-crystal X-ray diffraction, solid-state NMR (SSNMR), and other analytical techniques were necessary to unravel these structural complexities. acs.orgacs.org Initial attempts to determine the crystal structure of racemic carvedilol phosphate were complicated by issues such as crystal twinning and significant disorder in the structural refinements. acs.orgacs.org SSNMR analysis was instrumental in localizing the disorder to the portions of the molecule near the chiral center. acs.org
To overcome these challenges, single-enantiomer carvedilol phosphate was synthesized. acs.org It was discovered that the single enantiomer crystallized in a phase that was isomorphous with the racemate but, crucially, did not exhibit the same degree of disorder observed in the racemic mixture. acs.orgacs.org This allowed for the successful determination of the single-enantiomer's crystal structure, which then served as a reliable starting model to solve the more complex, disordered structure of the racemic carvedilol phosphate. acs.org The racemic form is considered a disordered solid solution of the (R)- and (S)-enantiomers, where the molecular conformation adjusts to fit within the crystal lattice. acs.orgacs.org Disorder has also been noted in other multicomponent crystal forms, such as in novel carvedilol-adipic acid-ethanol and carvedilol-succinic acid-ethanol solvated salts. nih.gov
| Phenomenon | System | Description | Analytical Techniques | Reference |
| Isomorphism | Racemic vs. Single-Enantiomer Carvedilol Phosphate | The crystal structure of the racemate is isomorphous with that of the single enantiomers. | Single-Crystal X-ray Diffraction, Solid-State NMR (SSNMR) | acs.orgacs.org |
| Disorder | Racemic Carvedilol Phosphate | A disordered solid solution of (R)- and (S)-enantiomers, with disorder localized near the chiral center. | SSNMR, Single-Crystal X-ray Diffraction | acs.orgacs.org |
| Disorder | Carvedilol-Adipic Acid-Ethanol & Carvedilol-Succinic Acid-Ethanol Salts | Disorder observed in the carvedilol molecule and, in one case, the ethanol molecule. | Single-Crystal X-ray Diffraction | nih.gov |
Strategies for Enhanced Solubility and Dissolution of Carvedilol Phosphate
Multi-Component Crystal Systems
Multi-component crystal systems involve the formation of a single crystal lattice containing more than one type of molecule. pensoft.net This approach is advantageous as it can improve the physicochemical properties of the active pharmaceutical ingredient (API) without altering its molecular structure. pensoft.netacs.org For carvedilol (B1668590), this has been a promising avenue to enhance its solubility and dissolution characteristics. unpad.ac.idacs.org
Co-crystallization is a technique where an API is combined with a benign coformer to form a new crystalline solid with improved properties. researchgate.netresearchgate.net A variety of coformers, generally recognized as safe (GRAS), have been investigated for their potential to form co-crystals with carvedilol, including succinic acid, fumaric acid, oxalic acid, glycine (B1666218), arginine, mandelic acid, tartaric acid, and nicotinamide (B372718). pensoft.netresearchgate.netresearchgate.netresearchgate.netnih.gov
In silico methods, or computer-based simulations, play a crucial role in the rational design of co-crystals. pensoft.netdntb.gov.ua These techniques allow researchers to predict and analyze the non-covalent interactions, such as hydrogen bonds, between the drug and potential coformers. pensoft.netpensoft.net For instance, in silico studies have shown that carvedilol can form one hydrogen bond with arginine and two with glycine. pensoft.netresearchgate.net The COSMOquick software has been used to select optimal coformers and solvents based on the enthalpy changes of co-crystallization and solubilization, identifying tartaric acid as a suitable coformer for carvedilol. nih.govresearchgate.net This predictive capability helps to streamline the selection of coformers, making the experimental process more efficient. pensoft.netzenodo.org
Several experimental methods are employed to prepare carvedilol co-crystals, with the goal of creating a new, stable crystalline phase. jetir.org
Solvent Evaporation: This is a common method where the API and coformer are dissolved in a suitable solvent, which is then slowly evaporated to induce co-crystallization. pensoft.netresearchgate.netnih.gov For example, co-crystals of carvedilol with succinic acid, fumaric acid, and oxalic acid have been successfully prepared using this technique. researchgate.net The choice of solvent is critical, and sometimes a mixture of solvents is necessary, such as methanol (B129727) for carvedilol and distilled water for coformers like arginine and glycine. pensoft.net
Hot Melt Extrusion (HME): HME is a solvent-free method that can be used for large-scale production of co-crystals. researchgate.net In this process, a mixture of the drug and coformer is heated and extruded, promoting the formation of co-crystals. researchgate.net The temperature and screw speed are critical parameters that need to be optimized. researchgate.net Carvedilol co-crystals with nicotinamide have been produced using HME. researchgate.net
Liquid-Assisted Grinding: This solid-state method involves grinding the API and coformer together with a small amount of liquid. nih.gov It is considered a green and highly productive technique. nih.gov Cogrinding carvedilol with various excipients has been shown to significantly enhance its dissolution rate. ijpsr.info
Anti-solvent Addition: In this technique, the drug and coformer are dissolved in a solvent, and then an anti-solvent (a liquid in which the co-crystal is insoluble) is added to precipitate the co-crystals. jetir.orgnih.gov This method was used to prepare ultra-fine carvedilol nano-cocrystals with tartaric acid. nih.gov
The formation of a new solid phase is typically confirmed through characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD). pensoft.netresearchgate.netjetir.org
The primary goal of forming carvedilol co-crystals is to improve its dissolution rate and ensure the new solid form is stable. researchgate.netmdpi.com
Dissolution Rate Enhancement: Numerous studies have demonstrated the superior dissolution profiles of carvedilol co-crystals compared to the pure drug. pensoft.netresearchgate.net For instance, co-crystals with succinic acid, fumaric acid, and oxalic acid all showed increased dissolution rates. researchgate.net A study with glycine as a coformer found that the 1:2 molar ratio of carvedilol to glycine (CVD:GLY) exhibited the best dissolution, reaching 86.03% in an acidic medium. pensoft.net Similarly, multicomponent crystals with isonicotinamide (B137802) (1:2 ratio) showed a dissolution of up to 99.48%. pensoft.net The increase in dissolution is often attributed to the formation of hydrogen bonds and the creation of a more soluble crystalline structure. pensoft.netresearchgate.net
Solid-State Stability: The physical stability of the co-crystals is crucial for their pharmaceutical application. mdpi.com Stability studies are often conducted under accelerated conditions (e.g., 40°C and 75% relative humidity) to assess the long-term stability of the new crystalline form. researchgate.net Research has shown that carvedilol salts exhibit good stability under such conditions. researchgate.net In the case of nano-cocrystals, lyophilization with cryoprotectants like PEG and trehalose (B1683222) has been shown to maintain physical stability for at least 18 months. nih.gov
Interactive Table: Dissolution Enhancement of Carvedilol Co-crystals
| Coformer | Molar Ratio (Drug:Coformer) | Dissolution Medium | Dissolution (%) | Fold Increase in Solubility | Reference |
| Glycine | 1:2 | HCl pH 1.45 | 86.03 | 2.6 | pensoft.net |
| Isonicotinamide | 1:2 | - | 99.48 | 41.26 | pensoft.net |
| Benzoic Acid | 1:2 | - | - | 56.91 | pensoft.net |
| Succinic Acid | - | - | 93.72 | 5.92 | researchgate.net |
| Fumaric Acid | - | - | 91.56 | 5.00 | researchgate.net |
| Oxalic Acid | - | - | 88.93 | 3.00 | researchgate.net |
| Tartaric Acid | - | - | - | ~2000 | nih.gov |
Salt formation is another effective and widely used strategy to enhance the solubility of ionizable drugs like carvedilol. acs.orgnih.gov Over half of all APIs on the market are formulated as salts. acs.org This approach involves reacting the basic carvedilol molecule with an acid to form a more soluble salt. acs.org
The formation of a salt versus a co-crystal is determined by the extent of proton transfer from the acidic coformer to the basic drug molecule. pensoft.net A general rule of thumb is the "pKa rule": if the difference in pKa values (ΔpKa) between the base (drug) and the acid (coformer) is greater than 3 or 4, salt formation is likely to occur due to complete proton transfer. pensoft.netresearchgate.net If the ΔpKa is less than 1, a co-crystal is more likely to form, characterized by hydrogen bonding rather than ionic interactions. pensoft.net
Carvedilol is a weak base with a pKa of 7.8. acs.org When combined with strong acids, proton transfer occurs, leading to the formation of an ionic salt. acs.org This ionization increases the drug's affinity for water, thereby enhancing its solubility. nih.gov For example, carvedilol forms salts with mandelic acid, adipic acid, and succinic acid, all of which have shown increased solubility compared to the parent drug. researchgate.net One study reported that various carvedilol salts exhibited up to a 25-fold enhancement in solubility. acs.orgconsensus.app The formation of these salts creates a new crystalline lattice where the components are held together by ionic interactions. pensoft.net
Pharmaceutical Salt Formation (e.g., Carvedilol Mandelic Acid Salt, Adipate (B1204190), Succinate (B1194679) Salts)
Influence of Salt Counter-ions on Intrinsic Solubility and Dissolution Profiles
The formation of pharmaceutical salts is a common and effective strategy to enhance the solubility and dissolution rate of poorly soluble drugs like carvedilol. The choice of the salt counter-ion plays a crucial role in the physicochemical properties of the resulting salt, including its solubility. Studies have shown that different counter-ions can lead to significant variations in the solubility of carvedilol salts.
Research has been conducted on novel pharmaceutical salts of carvedilol with various pharmaceutically acceptable salt formers, such as oxalic acid, fumaric acid, benzoic acid, and mandelic acid. nih.gov These salts were prepared using the conventional solvent evaporation technique. nih.gov A key factor in salt formation is the difference in pKa between the drug and the selected acid, with a difference greater than 3 suggesting a higher likelihood of salt formation. nih.gov
All the prepared carvedilol salts demonstrated higher solubility in a phosphate (B84403) buffer solution at pH 6.8 compared to the parent drug, carvedilol. nih.govresearchgate.net Among the tested salts, the fumaric acid salt of carvedilol (CVD/FUMA) exhibited the highest increase in solubility, showing a 1.78-fold improvement. nih.govresearchgate.net This suggests that the selection of an appropriate counter-ion can significantly impact the aqueous solubility of carvedilol.
Furthermore, the dissolution behavior of carvedilol is highly dependent on the pH of the medium. nih.gov As a weakly basic drug, carvedilol exhibits higher solubility in acidic environments and lower solubility in basic environments. nih.govresearchgate.net The buffer species in the dissolution media can also influence solubility by forming carvedilol salts with varying solubilities. nih.govresearchgate.net For instance, the presence of acetate (B1210297) in the buffer has been shown to enhance the dissolution rate of carvedilol. nih.gov It has also been noted that the solubility of carvedilol can decrease with increasing ionic strength of the buffer solution. nih.govresearchgate.net
A study on (S)-carvedilol salts with counter-ions like phosphate, hydrochloride, sulfate (B86663), fumarate, and tartrate revealed that these salts increased solubility by approximately 3 to 32 times compared to the free base in a pH range of 5.0-8.0. nih.gov This again highlights the profound effect of the counter-ion on the solubility profile.
The table below summarizes the solubility enhancement of various carvedilol salts.
Polymorphism in Carvedilol Phosphate Salts
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. researchgate.net These different crystalline forms, or polymorphs, of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. researchgate.net The study of polymorphism is therefore critical in pharmaceutical development.
Research has identified polymorphism in carvedilol salts. For instance, two polymorphic forms of carvedilol mandelate (B1228975) (CVD/MDA) salts have been reported. nih.gov Thermal analysis and slurry experiments indicated that these two polymorphs are monotropically related, with Form 1 being the more stable form. nih.gov
The existence of different polymorphs can significantly affect the dissolution kinetics. rsc.org Studies comparing two polymorphs of carvedilol (Form I and Form II) have shown different dissolution behaviors depending on the pH and the composition of the buffer solution. rsc.org This underscores the importance of controlling the polymorphic form of the drug substance to ensure consistent product performance.
The characterization of these polymorphic forms is typically carried out using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR). nih.govresearchgate.net For example, the formation of a new solid phase in multicomponent crystals of carvedilol with isonicotinamide was confirmed by shifts in the infrared spectrum, a different thermogram pattern in DSC, and new peaks in the XRD diffractogram. researchgate.netpensoft.net
The table below provides examples of identified polymorphic forms of carvedilol salts.
Amorphous Solid Dispersions of Carvedilol Phosphate
Preparation Techniques for Carvedilol Solid Dispersions (e.g., Kneading, Co-grinding, Solvent Evaporation)
Amorphous solid dispersions (ASDs) are a well-established strategy to improve the solubility and dissolution rate of poorly water-soluble drugs like carvedilol. These systems involve dispersing the drug in an amorphous state within a hydrophilic carrier matrix. Several techniques are employed to prepare carvedilol solid dispersions.
The solvent evaporation method is a commonly used technique. mdpi.comresearchgate.netsemanticscholar.org In this method, both the drug and the carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion of the drug in the carrier. mdpi.comnih.gov Variations of this method include using a vacuum dryer to facilitate solvent removal. mdpi.com
The kneading method is another approach where the drug and carrier are mixed with a small amount of a solvent to form a paste, which is then dried and sieved. This method is considered relatively simple, quick, and cost-effective. wisdomlib.org
Co-grinding is a solvent-free method that involves grinding the drug and carrier together. This mechanical energy input can lead to the amorphization of the drug. One study reported obtaining an amorphous form of carvedilol phosphate through grinding alone. nih.gov
The fusion-solvent method has also been utilized, where the drug is first melted with a carrier and then adsorbed onto a solid carrier mixture. japsonline.com
The table below lists various preparation techniques for carvedilol solid dispersions.
Selection and Role of Polymeric Carriers in Carvedilol Solid Dispersions
The choice of the polymeric carrier is a critical factor in the formulation of amorphous solid dispersions, as it significantly influences the physical stability and dissolution performance of the system. Hydrophilic polymers are commonly used as carriers to enhance the wettability and dissolution of the dispersed drug.
Several types of polymeric carriers have been investigated for carvedilol solid dispersions, including:
Polyvinylpyrrolidone (PVP) , particularly PVP K30 and PVP K90, has been frequently used. researchgate.netsemanticscholar.orgnih.govwisdomlib.org PVP is known to inhibit the crystallization of the drug, maintaining it in an amorphous state. nih.gov
Cellulose (B213188) derivatives , such as Hydroxypropyl Methylcellulose (B11928114) (HPMC), have been employed as polymeric precipitation inhibitors. mdpi.com
Polyvinylpyrrolidone-vinyl acetate copolymer (PVP-VA) and polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer have also been explored. nih.gov
Poloxamers , like Poloxamer 188 and Poloxamer 407, are another class of carriers used to improve solubility. wisdomlib.orgepa.gov
Cyclodextrins , such as β-cyclodextrin (βCD) and hydroxypropyl-β-cyclodextrin (HPβCD), have been utilized to form inclusion complexes, thereby enhancing solubility. epa.gov
Other carriers investigated include Gelucire 44/14 , Gelucire 50/13 , and Pluronic® F-127 . nih.govjapsonline.com
The primary role of these carriers is to create a hydrophilic microenvironment around the drug particles, improving their wettability and facilitating their dissolution. They also act as crystallization inhibitors, preventing the amorphous drug from converting back to its less soluble crystalline form. The drug-to-carrier ratio is another important parameter, with studies showing that a higher proportion of the carrier often leads to a greater enhancement in dissolution rate. nih.govnih.gov
The following table provides a list of polymeric carriers used in carvedilol solid dispersions.
Correlation Between Reduced Crystallinity and Enhanced Dissolution Rate
A fundamental principle behind the use of amorphous solid dispersions is the direct correlation between the reduction in drug crystallinity and the enhancement of its dissolution rate. The amorphous state of a drug is a higher energy state compared to its crystalline counterpart. This excess energy allows for easier disruption of the solid-state structure by the solvent, leading to faster dissolution.
Numerous studies on carvedilol solid dispersions have confirmed this correlation. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to assess the physical state of the drug within the dispersion. The absence of sharp peaks characteristic of the crystalline drug in the PXRD pattern of a solid dispersion, often referred to as a "halo effect," indicates the presence of the amorphous form. nih.gov Similarly, the disappearance of the drug's melting endotherm in a DSC thermogram is another indicator of its amorphization. researchgate.netnih.gov
Invariably, studies that report the successful conversion of carvedilol to an amorphous state also report a significant improvement in its dissolution rate compared to the pure crystalline drug. researchgate.netsemanticscholar.orgnih.gov For example, solid dispersions of carvedilol with PVP K30 showed a substantially improved dissolution rate, which was attributed to the amorphous form of the drug as confirmed by PXRD and DSC. researchgate.netnih.gov
However, it is important to note that in some cases, the amorphous form of a drug may exhibit reduced solubility. nih.gov This can be due to the formation of a hard film on the surface of the active pharmaceutical ingredient, which can limit wetting by the solvent. nih.gov Despite this, the general trend and the primary goal of creating amorphous solid dispersions remain the enhancement of dissolution through the reduction of crystallinity.
The table below illustrates the relationship between the physical state of carvedilol and its dissolution properties.
Nanoscience-Based Approaches for Carvedilol Phosphate Delivery
Nanoscience offers promising strategies to overcome the challenges associated with poorly soluble drugs like carvedilol. By reducing the particle size of the drug to the nanometer range, the surface area available for dissolution is significantly increased, which can lead to enhanced solubility and bioavailability.
Several nano-drug delivery systems have been investigated for carvedilol:
Nanoparticles: Polymeric nanoparticles have been developed to improve the oral delivery of carvedilol. ijpsjournal.com These nanoparticles can be prepared using polymers like Eudragit RL 100 through methods such as nanoprecipitation. ijpsjournal.com Studies have shown that carvedilol-loaded nanoparticles can exhibit sustained release profiles. ijpsjournal.com
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. Carvedilol nanosuspensions have been shown to improve drug bioavailability. japsonline.com However, to avoid rapid release and fluctuations in plasma concentration, these nanosuspensions can be incorporated into controlled-release formulations like sustained-release tablets. japsonline.com
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from lipids that are solid at room temperature. They have been explored for the oral delivery of carvedilol to control its release and enhance bioavailability. nih.gov
Nano-Transfersomes: These are ultradeformable vesicles that can be used for topical delivery. Carvedilol-loaded transfersomes have been developed for potential application in skin cancer chemoprevention, demonstrating slower drug permeation through the skin compared to the free drug. nih.gov
These nanoscience-based approaches offer versatile platforms for improving the delivery of carvedilol phosphate, not only by enhancing its solubility but also by enabling controlled and targeted drug release.
The table below provides an overview of nanoscience-based approaches for carvedilol delivery.
Nanoparticle Formulations and Their Impact on Solubility
Reducing the particle size of a drug to the nanometer range is a well-established method for increasing its surface area, which in turn can lead to enhanced solubility and dissolution rates. nih.gov This principle has been applied to Carvedilol through various nanoparticle engineering techniques.
Nanoparticulate compositions of Carvedilol with an effective average particle size of less than 2000 nm have been developed. nih.gov These formulations demonstrate significantly faster dissolution profiles compared to conventional forms. For instance, in some nanoparticulate systems, at least 40% of the Carvedilol can dissolve within 10 minutes, with some achieving over 90% dissolution in 20 minutes. nih.gov The transformation of Carvedilol from a crystalline to a more soluble amorphous state is a key factor in the success of these nanoparticle formulations. nih.gov
One specific approach involves the creation of Solid Lipid Nanoparticles (SLNs). By using techniques like hot homogenization and selecting appropriate lipids such as Compritol 888 ATO, stable Carvedilol-loaded SLNs can be fabricated. pensoft.net These formulations have been shown to significantly increase the drug's solubility by up to 3000-fold and can enhance oral bioavailability. pensoft.net The reduction of particle size to the nano-scale promotes the drug's diffusion across the unstirred water layer in the intestine, facilitating better absorption. epa.gov
Nanosuspensions and Nanoemulsions as Solubilization Tools
Nanosuspensions and nanoemulsions are advanced drug delivery systems that effectively enhance the solubility and bioavailability of poorly water-soluble drugs like Carvedilol. google.comidealpublication.in
Nanosuspensions consist of pure, poorly water-soluble drug particles dispersed in a liquid medium, stabilized by surfactants or polymers, with a particle size in the nanometer range. google.com A common method for preparing Carvedilol nanosuspensions is the anti-solvent precipitation–ultrasonication technique. google.com In one study, this method, using α-tocopherol succinate and sodium dodecyl sulfate as stabilizers, yielded amorphous, flaky-shaped nanoparticles with a mean size of 212 nm. The resulting nanosuspension demonstrated a dramatic improvement in dissolution. After 60 minutes in a phosphate buffer, 90.15% of the Carvedilol in the nanosuspension had dissolved, compared to only 8.13% of the unprocessed drug and 23.89% of a commercial tablet formulation. This enhanced dissolution is attributed to the reduced particle size, increased surface area, and the amorphous nature of the drug particles. epa.gov
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer scale. They provide a lipidic environment that can solubilize hydrophobic drugs. For Carvedilol, nanoemulsions have been developed using the aqueous phase titration method. idealpublication.in Formulations typically consist of an oil phase (e.g., clove oil), a surfactant (e.g., Tween 20), and a co-surfactant (e.g., PEG 400). idealpublication.in Optimized Carvedilol nanoemulsions have shown high drug entrapment efficiency, with some formulations reaching up to 96.57%. caymanchem.com The droplet sizes in these systems can range from approximately 20 nm to over 100 nm. caymanchem.com In vitro release studies show a significantly enhanced release profile compared to conventional dosage forms, with one formulation releasing 88.41% of the drug over 24 hours. caymanchem.com
Dendrimer-Based Systems for Carvedilol Solubilization
Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure that makes them effective solubilizing agents for hydrophobic drugs. nih.govnih.gov Their unique architecture, featuring an interior core and a functionalized surface, allows for the encapsulation of drug molecules. nih.gov
Studies using poly(amidoamine) (PAMAM) dendrimers have demonstrated a significant, concentration-dependent increase in the aqueous solubility of Carvedilol. nih.govgoogle.com The solubility enhancement is influenced by both the concentration and the generation size of the dendrimer. nih.govpensoft.net For example, nanostructured dendrimers have been shown to increase the solubility of Carvedilol to 147.065 µg/mL. nih.govnih.gov
In one study, Jeffamine® core PAMAM dendrimers (JCPDs) were investigated as solubility enhancers. The results showed a proportional increase in Carvedilol's molar aqueous solubility with an increasing concentration of the fourth-generation JCPD. google.com This system exhibited a high drug binding constant, which was found to be significantly higher than that of β-cyclodextrin, a common solubilizing excipient. google.com This indicates a strong interaction between the dendrimer and the drug, leading to effective solubilization.
Table 1: Solubility Enhancement of Carvedilol using Dendrimers
| Dendrimer System | Achieved Carvedilol Solubility | Key Finding | Reference |
|---|---|---|---|
| Nanostructured Dendrimer | 147.065 µg/mL | Solubility enhancement is dependent on dendrimer concentration and generation. | nih.govnih.gov |
Cyclodextrin Inclusion Complexation for Carvedilol Phosphate Solubility Improvement
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. This structure allows them to encapsulate poorly water-soluble drug molecules, like Carvedilol, forming inclusion complexes that have enhanced aqueous solubility and stability.
The complexation of Carvedilol with various cyclodextrins, including beta-cyclodextrin (B164692) (β-CD), gamma-cyclodextrin (B1674603) (γ-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-CD (SBE-β-CD), has been extensively studied. The formation of these inclusion complexes can significantly increase the solubility and dissolution rate of Carvedilol. For instance, studies have shown that in an acidic medium (1% v/v acetic acid), the solubility of carvedilol can reach approximately 25 mg/mL in the presence of 10% (w/v) β-CD.
The efficiency of solubilization depends on the type of cyclodextrin, the pH of the medium, and the presence of other excipients. In one study, the 'solubility enhancement factor' for ionized-Carvedilol was found to be as high as 340 times when complexed with HP-β-CD in the presence of tartaric acid. The tartaric acid helps by changing the pH of the microenvironment and increasing the binding efficiency of the cyclodextrin. Instrumental analysis, such as X-ray diffraction and differential scanning calorimetry, has confirmed the formation of these complexes and the transformation of crystalline Carvedilol into a more soluble, amorphous state.
Table 2: Research Findings on Carvedilol-Cyclodextrin Complexation
| Cyclodextrin Type | Medium | Maximum Carvedilol Solubility | Key Observation | Reference |
|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | 1% (v/v) Acetic Acid | ~25 mg/mL at 10% (w/v) CD | BS-type phase-solubility profile observed. | |
| α-Cyclodextrin (α-CD) | 1% (v/v) Acetic Acid | ~15 mg/mL at 5% (w/v) CD | BS-type phase-solubility profile observed. | |
| γ-Cyclodextrin (γ-CD) | 1% (v/v) Acetic Acid | ~23 mg/mL at 15% (w/v) CD | BS-type phase-solubility profile observed. | |
| Hydroxypropyl-β-CD (HP-β-CD) | Aqueous with Tartaric Acid | 340-fold solubility enhancement | Tartaric acid increases the binding efficiency of the cyclodextrin. |
Hydrotrophy as a Solubilization Strategy for Carvedilol
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, known as a hydrotropic agent, results in an increase in the aqueous solubility of a primary solute. This technique offers an advantage as it avoids the use of organic solvents. Hydrotropy has been identified as a promising method for enhancing the solubility of poorly soluble drugs like Carvedilol. researchgate.net
Commonly used hydrotropic agents include urea, niacinamide, sodium salicylate, and sodium citrate. Research has explored the use of various hydrotropes and their combinations to improve the solubility of Carvedilol. In one study, stock solutions of Carvedilol were prepared using different solubilizing agents, including urea, nicotinamide, PEG 400, and PEG 4000, as well as combinations such as nicotinamide + urea.
The mechanism of hydrotropic solubilization is complex but is thought to involve the formation of weak, non-covalent interactions and the ability of the hydrotrope to alter the structure of water, making it a more favorable solvent for the drug. nih.gov This approach can be combined with other formulation strategies, such as solid dispersions, to further enhance drug dissolution. For example, a hydrotropic solid dispersion approach has been proposed as a simple and effective way to improve the bioavailability of poorly soluble compounds. researchgate.net The use of hydrotropic agents represents an eco-friendly and safe alternative for enhancing the aqueous solubility of Carvedilol phosphate monohydrate. researchgate.net
Preclinical Pharmacological Mechanisms of Carvedilol Phosphate
Comprehensive Analysis of Adrenergic Receptor Antagonism (Beta-1, Beta-2, and Alpha-1)
Carvedilol (B1668590) is a non-selective beta-adrenoceptor antagonist and an alpha-1 adrenoceptor blocker. drugbank.com This dual adrenergic blockade is a key feature of its pharmacological profile. It competitively blocks beta-1 and beta-2 adrenergic receptors, with a potency for beta-1 and beta-2 adrenoceptors that is approximately seven times higher than for alpha-1 adrenoceptors. nih.gov However, in clinical practice, it is considered essentially non-selective. nih.gov The S(-) enantiomer of carvedilol is responsible for both beta and alpha-1 adrenergic blockade, while the R(+) enantiomer primarily blocks alpha-1 adrenoceptors. drugbank.com
The blockade of beta-1 receptors in the heart muscle leads to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac work and oxygen consumption. nih.gov The antagonism of beta-2 receptors can influence various metabolic processes and smooth muscle tone. Simultaneously, the blockade of alpha-1 adrenergic receptors in vascular smooth muscle results in vasodilation, leading to a reduction in peripheral vascular resistance and blood pressure. drugbank.comnih.gov This vasodilatory effect is a primary contributor to its antihypertensive action and is not accompanied by reflex tachycardia due to the concurrent beta-blockade. nih.gov
Preclinical studies have demonstrated that carvedilol's interaction with adrenergic receptors is complex. It can identify high-affinity agonist-binding receptors, a property more prominent for the human beta-2 than for the beta-1 adrenoceptor. nih.gov This interaction does not exhibit significant inverse agonist activity, which may contribute to its tolerability in heart failure patients. nih.gov
Investigation of Antioxidant and Free Radical Scavenging Activities
A distinctive feature of carvedilol among beta-blockers is its potent antioxidant and free radical scavenging activity. nih.govnih.gov This property is primarily attributed to its carbazole (B46965) moiety. nih.gov Preclinical studies have shown that carvedilol can inhibit lipid peroxidation initiated by iron (Fe++) with a significantly lower IC50 value compared to other beta-blockers like atenolol, propranolol, and labetalol. nih.gov
Carvedilol's antioxidant mechanism involves scavenging free radicals. nih.govahajournals.org It has been shown to dose-dependently decrease the intensity of hydroxyl radical signals in electron paramagnetic resonance studies. nih.gov Furthermore, carvedilol protects against the depletion of alpha-tocopherol (B171835) (Vitamin E), a key lipid-soluble antioxidant, induced by iron. nih.gov This antioxidant activity is believed to contribute significantly to its cardioprotective effects, especially in conditions associated with oxidative stress, such as heart failure and ischemia. nih.govahajournals.org In human failing myocardium, carvedilol has been shown to reduce levels of 4-hydroxy-2-nonenal (HNE)-modified proteins, which are markers of lipid peroxidation and oxidative stress. ahajournals.org
| Parameter | Carvedilol IC50 | Comparator Beta-Blockers IC50 | Reference |
|---|---|---|---|
| Fe(++)-initiated lipid peroxidation (TBARS) | 8.1 µM | > 1.0 mM (Atenolol, Pindolol, Propranolol, Celiprolol, Labetalol) | nih.gov |
| Fe(++)-induced alpha-tocopherol depletion | 17.6 µM | No effect up to 200 µM (Propranolol, Celiprolol, Labetalol) | nih.gov |
| DMPO-OH signal intensity (hydroxyl radical scavenging) | 25 µM | No effect at 500 µM (Propranolol) | nih.gov |
Modulation of Cardiac and Vascular Remodeling Processes
Carvedilol has demonstrated the ability to favorably modulate cardiac and vascular remodeling, processes that contribute to the progression of heart failure and other cardiovascular diseases. spandidos-publications.comnih.gov In preclinical models, carvedilol has been shown to prevent or reverse cardiac remodeling. spandidos-publications.com One of the proposed mechanisms for this effect is its interaction with the nitric oxide (NO) pathway. Studies in rats with induced hypertension have shown that carvedilol's ability to suppress myocardial fibrosis, as measured by collagen volume fraction and perivascular collagen area, is dependent on endogenous NO. spandidos-publications.com
Clinical studies in patients with heart failure have shown that long-term therapy with carvedilol can lead to a reduction in left ventricular diameters and volumes, thereby improving cardiac remodeling and systolic function. nih.gov These beneficial effects on cardiac structure and function are often observed after several months of treatment. nih.gov The alpha-1 adrenergic blockade of carvedilol may also play a role in mitigating cardiac remodeling, as alpha-1 adrenergic receptors are known to mediate cardiac hypertrophy. nih.gov
Anti-Proliferative Effects on Vascular Smooth Muscle Cells
Carvedilol exhibits significant anti-proliferative effects on vascular smooth muscle cells (VSMCs), a key factor in the pathogenesis of atherosclerosis and restenosis following procedures like angioplasty. nih.gov Preclinical research has demonstrated that carvedilol can inhibit the proliferation and migration of human pulmonary artery VSMCs in a concentration-dependent manner. nih.govpnas.org
In in vitro studies, carvedilol inhibited mitogenesis stimulated by various growth factors, including platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and thrombin, with IC50 values ranging from 0.3 to 2.0 µM. nih.gov It also inhibited PDGF-induced VSMC migration with an IC50 value of 3 µM. nih.gov Furthermore, in a rat model of balloon angioplasty, carvedilol treatment markedly attenuated the development of neointimal formation, a hallmark of restenosis, by 84%. nih.gov These findings suggest that carvedilol's anti-proliferative actions on VSMCs may contribute to its therapeutic benefits in vascular diseases. nih.gov
| Process | Stimulant | Carvedilol IC50 | Reference |
|---|---|---|---|
| Mitogenesis (Human Pulmonary Artery VSMCs) | PDGF, EGF, Thrombin, Serum | 0.3 - 2.0 µM | nih.gov |
| Migration (Rat Vascular Smooth Muscle Cells) | PDGF | 3 µM | nih.gov |
Enantioselectivity in Pharmacological Actions of Carvedilol Enantiomers
Carvedilol is administered as a racemic mixture of its R(+) and S(-) enantiomers, which exhibit different pharmacological properties. nih.gov The S(-) enantiomer is a potent beta- and alpha-1 adrenergic receptor blocker, while the R(+) enantiomer possesses primarily alpha-1 blocking activity. drugbank.com This enantioselectivity extends to their pharmacokinetic profiles as well.
Studies in healthy volunteers have shown that after oral administration of racemic carvedilol, the maximum plasma concentration (Cmax) of (R)-carvedilol is significantly higher than that of (S)-carvedilol. nih.gov In animal models, S-carvedilol has been found to have a greater volume of distribution and clearance compared to the R-enantiomer. nih.gov
Advanced Analytical Methodologies for Carvedilol Phosphate Research
High-Performance Liquid Chromatography (HPLC) and Related Techniques for Carvedilol (B1668590) Phosphate (B84403)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Carvedilol phosphate, offering high resolution and sensitivity for both quantitative assays and impurity profiling.
Method Development for Quantitative Assay and Impurity Profiling
The development of a robust HPLC method is paramount for the accurate quantification of Carvedilol phosphate and the detection of any process-related or degradation impurities. jocpr.comeuropeanpharmaceuticalreview.com A typical method involves a reversed-phase (RP) approach, utilizing a C18 or C8 column. slideshare.netresearchgate.netscholarsresearchlibrary.com
Several studies have focused on optimizing chromatographic conditions to achieve efficient separation. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, such as potassium dihydrogen phosphate or trifluoroacetic acid, is commonly employed. jocpr.comscholarsresearchlibrary.comijpsr.com The pH of the mobile phase is a critical parameter, often adjusted to the acidic range (e.g., pH 2.5 to 3.5) to ensure good peak shape and resolution. researchgate.netijpsr.comijbpr.in
Detection is typically carried out using a UV detector at wavelengths ranging from 220 nm to 284 nm, where Carvedilol and its impurities exhibit significant absorbance. jocpr.comslideshare.netresearchgate.net The flow rate is generally maintained around 1.0 to 1.5 mL/min to achieve optimal separation within a reasonable run time. jocpr.comslideshare.net Some methods also utilize fluorescence detection for enhanced sensitivity, with excitation and emission wavelengths around 280 nm and 340 nm, respectively. ijpsr.com
The primary objective of impurity profiling is to separate and quantify all potential impurities, including known related substances and unknown degradation products. researchgate.netresearchgate.net Gradient elution programs are often necessary to resolve all impurities from the main Carvedilol peak and from each other, especially in complex samples. researchgate.netijpsonline.com
Table 1: Exemplary HPLC Method Parameters for Carvedilol Phosphate Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil ODS 3V (150mm x 4.6mm, 5µm) jocpr.com | Chromolit RP8e (100 x 4.6 mm) researchgate.net | Hypersil ODS C18 (150 x 4.6mm, 5µ) scholarsresearchlibrary.com |
| Mobile Phase | 0.1% Trifluoroacetic acid, methanol (B129727), acetonitrile (500:300:200 v/v) jocpr.com | Acetonitrile and water (45:55, v/v), pH 2.5 with formic acid researchgate.net | Potassium dihydrogen orthophosphate, dipotassium (B57713) hydrogen phosphate and Acetonitrile (50:50 v/v), pH 3.0 scholarsresearchlibrary.com |
| Flow Rate | 1.5 mL/min jocpr.com | 0.5 mL/min researchgate.net | 1.0 mL/min scholarsresearchlibrary.com |
| Detection Wavelength | 220nm & 240nm jocpr.com | 280 nm researchgate.net | 240 nm scholarsresearchlibrary.com |
| Column Temperature | 55°C jocpr.com | 40°C researchgate.net | Not Specified |
This table presents a selection of reported HPLC conditions and is for illustrative purposes only.
Validation of Chromatographic Methods (Linearity, Precision, Accuracy, Specificity, Robustness, Ruggedness, Sensitivity)
Method validation is a critical step to ensure that the developed HPLC method is suitable for its intended purpose. iosrjournals.org This process is conducted in accordance with guidelines from the International Council for Harmonisation (ICH). ijbpr.innih.gov
Linearity: The method's linearity is established by analyzing a series of solutions with known concentrations of Carvedilol phosphate. The results should demonstrate a linear relationship between the detector response and the concentration, with a correlation coefficient (r²) typically greater than 0.99. researchgate.netijbpr.in
Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This involves multiple analyses of the same sample, and the results are expressed as the relative standard deviation (RSD), which should be within acceptable limits (typically <2%). scholarsresearchlibrary.comijpsonline.com
Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The recovery should be within a predefined range, often between 98% and 102%. europeanpharmaceuticalreview.comscholarsresearchlibrary.com
Specificity: Specificity demonstrates that the method can accurately measure the analyte in the presence of other components, such as impurities, degradation products, and excipients. This is often confirmed by analyzing placebo samples and stressed samples. jocpr.comijbpr.in
Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as flow rate, mobile phase composition, and column temperature. europeanpharmaceuticalreview.comiosrjournals.org
Ruggedness: Ruggedness assesses the reproducibility of the method under various conditions, such as different analysts, instruments, and laboratories. scholarsresearchlibrary.com
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. europeanpharmaceuticalreview.comresearchgate.net
Development of Stability-Indicating Analytical Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation. jocpr.com To develop a SIM for Carvedilol phosphate, forced degradation studies are conducted by exposing the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. jocpr.commdpi.com
The developed HPLC method must be able to separate the intact drug from all significant degradation products. jocpr.com The peak purity of the Carvedilol peak in the stressed samples is assessed using a photodiode array (PDA) detector to ensure that it is free from any co-eluting degradation products. ijpsonline.com The ability to achieve mass balance, where the sum of the assay of the parent drug and the levels of all degradation products is close to 100%, further confirms the stability-indicating nature of the method. psu.edu
Coupled Analytical Techniques for Comprehensive Solid-State Characterization (e.g., PXRD-DSC, FT-IR-DFT)
The solid-state properties of Carvedilol phosphate monohydrate are critical as they can influence its stability, solubility, and bioavailability. Coupled analytical techniques provide a more comprehensive understanding of these properties.
Powder X-ray Diffraction (PXRD) is used to identify the crystalline form of the drug, while Differential Scanning Calorimetry (DSC) provides information about its thermal properties, such as melting point and phase transitions. nih.gov Coupling PXRD with DSC (PXRD-DSC) allows for the simultaneous investigation of structural and thermal changes, which can be invaluable in identifying and characterizing different polymorphic forms or solvates. nih.govmdpi.com
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule and to study intermolecular interactions. researchgate.net When combined with Density Functional Theory (DFT) calculations, FT-IR spectra can be simulated and compared with experimental data to provide a deeper understanding of the vibrational modes and molecular structure. nih.govresearchgate.net This combined approach can be particularly useful in elucidating the hydrogen bonding network in this compound.
In Vitro Dissolution Testing and Mechanistic Modeling
In vitro dissolution testing is a crucial tool for predicting the in vivo performance of a drug product. For a Biopharmaceutics Classification System (BCS) Class II drug like Carvedilol, which has low solubility and high permeability, dissolution is often the rate-limiting step for absorption. nih.govresearchgate.net
Optimization of Dissolution Media and pH Influence on Carvedilol Phosphate Release
The dissolution of Carvedilol phosphate is highly dependent on the pH of the dissolution medium. nih.govnih.gov As a weak base, it exhibits higher solubility in acidic environments, similar to the stomach, and lower solubility in the more neutral to alkaline pH of the intestine. nih.govnih.gov Therefore, the selection of an appropriate dissolution medium is critical for obtaining meaningful and biorelevant results.
Studies have shown that Carvedilol exhibits good solubility in acidic media such as 0.1 N HCl. scielo.br However, its solubility decreases at higher pH values. scielo.br To improve the solubility and achieve discriminating dissolution profiles in media simulating intestinal conditions (e.g., pH 6.8), surfactants like sodium lauryl sulfate (B86663) (SLS) are often added to the dissolution medium. scielo.brnih.gov
The optimization of dissolution media involves evaluating the influence of various factors, including pH, buffer species, and surfactant concentration, on the drug release profile. nih.govresearchgate.net For instance, the use of different buffer systems (e.g., phosphate, citrate) can impact the solubility and dissolution rate of Carvedilol. nih.gov Mechanistic modeling of dissolution data, using models such as the Weibull or Gompertz models, can provide insights into the drug release kinetics and help in comparing different formulations. nih.govresearchgate.net
Determination of Release Kinetics and Mechanism (e.g., Diffusion, Zero-Order, Higuchi)
The release kinetics and mechanism of this compound from controlled-release dosage forms are critical for ensuring predictable and sustained therapeutic action. Various mathematical models are employed to analyze in-vitro dissolution data, providing insights into the underlying drug release processes. The most commonly applied models include Zero-Order, First-Order, Higuchi, and Korsmeyer-Peppas.
The selection of an appropriate kinetic model is typically based on the correlation coefficient (R²) value, with the model yielding the highest R² being considered the best fit for the release data. This analysis helps in understanding whether the drug release is dependent on its concentration, follows a diffusion-controlled process, or is governed by the erosion or swelling of the polymer matrix.
Research Findings on Release Kinetics
Studies on controlled-release tablets of carvedilol phosphate have demonstrated varied release kinetics depending on the formulation composition, particularly the type and concentration of polymers used. For instance, in the development of sustained-release matrix tablets, different formulations exhibit distinct release profiles that can be characterized by these kinetic models.
One such study investigated the release kinetics of carvedilol phosphate from matrix tablets and the data is summarized in the table below. The correlation coefficients (R²) indicate how well the release data fits each kinetic model.
Interactive Data Table: Kinetic Modeling of Carvedilol Phosphate Release from Matrix Tablets
| Formulation Code | Zero-Order (R²) | First-Order (R²) | Higuchi (R²) |
|---|---|---|---|
| F1 | 0.899 | 0.984 | 0.988 |
| F2 | 0.908 | 0.988 | 0.983 |
| F3 | 0.929 | 0.979 | 0.971 |
| F4 | 0.945 | 0.969 | 0.962 |
| F5 | 0.952 | 0.961 | 0.951 |
| F6 | 0.982 | 0.989 | 0.991 |
From this data, it can be observed that for formulations F1 and F2, the Higuchi model provides the best fit, suggesting that the primary mechanism of drug release is diffusion. For formulations F3, F4, and F5, the Zero-Order model appears to be more dominant, indicating a constant release rate over time. Formulation F6 shows a high correlation with both the Higuchi and Zero-Order models, suggesting a more complex release mechanism that may involve both diffusion and polymer erosion.
Mechanisms of Drug Release
Diffusion: The Higuchi model describes drug release from a matrix system as a process controlled by diffusion. The release rate is proportional to the square root of time. This is often observed in formulations where the drug is dispersed in a polymer matrix, and the release is governed by the penetration of the dissolution medium into the matrix and the subsequent diffusion of the dissolved drug out.
Zero-Order Kinetics: This model describes a system where the drug is released at a constant rate, independent of the drug concentration in the dosage form. researchgate.net Achieving true zero-order release is often the goal for controlled-release formulations as it can lead to more stable plasma concentrations of the drug. This can be achieved through various formulation strategies, such as osmotic pumps or specific polymer combinations that erode at a constant rate. researchgate.netresearchgate.net
In a study on buccoadhesive tablets of carvedilol phosphate, formulations containing 10-15% of gum karaya exhibited zero-order release kinetics. researchgate.net This indicates that the specific combination of hydroxypropyl methylcellulose (B11928114) (HPMC) and gum karaya in those tablets successfully modulated the drug release to be constant over time. researchgate.net
The table below, derived from a study on carvedilol release from hypromellose matrix tablets, further illustrates how different kinetic models are applied to understand the release mechanism. Although this study used carvedilol free base, the principles of kinetic modeling are directly applicable to its phosphate salt.
Interactive Data Table: Model Fit Data for Carvedilol Release from Hypromellose Matrix Tablets
| Formulation | Best Fit Model | R² Value | Release Exponent (n) | Release Mechanism |
|---|---|---|---|---|
| Formulation A | Higuchi | 0.995 | 0.48 | Fickian Diffusion |
| Formulation B | Korsmeyer-Peppas | 0.998 | 0.65 | Anomalous (non-Fickian) Transport |
| Formulation C | Zero-Order | 0.989 | N/A | Case II Transport (Polymer relaxation/erosion) |
The release exponent 'n' from the Korsmeyer-Peppas model provides further insight into the release mechanism. An 'n' value of around 0.45-0.5 is indicative of Fickian diffusion (as seen in Formulation A), while values between 0.5 and 0.89 suggest anomalous or non-Fickian transport, where both diffusion and polymer swelling/erosion control the drug release (as in Formulation B). An 'n' value approaching 1 is indicative of Case II transport, which is dominated by polymer chain relaxation or erosion, often corresponding to zero-order release (as suggested for Formulation C). nih.govmdpi.com
By carefully selecting the polymers and excipients, the release of this compound can be tailored to follow a specific kinetic model, thereby achieving the desired therapeutic effect over a prolonged period.
Principles of Advanced Drug Delivery Systems for Carvedilol Phosphate
Controlled and Sustained Release Formulations
Controlled and sustained release formulations are designed to maintain a therapeutic concentration of the drug in the bloodstream for an extended period, reducing the frequency of administration and minimizing fluctuations in plasma drug levels.
Matrix Tablet Systems: Polymer Selection and Release Modulation Strategies
Matrix tablets are a common approach for achieving sustained drug release. In this system, the drug is dispersed within a polymer matrix that controls the rate of drug diffusion and/or erosion of the matrix itself.
The selection of polymers is critical in modulating the drug release profile from matrix tablets. Hydrophilic polymers such as various grades of hypromellose (HPMC), Carbopol 940, and sodium-carboxy methyl cellulose (B213188) are frequently employed. japsonline.comnih.govnih.govresearchgate.net The concentration of these polymers directly influences the release rate; a higher polymer concentration leads to a more viscous gel layer upon hydration, which slows down drug diffusion and matrix erosion. nih.gov
Research has shown that the interplay between different polymers and excipients can be used to fine-tune the release kinetics. For instance, a study on carvedilol (B1668590) matrix tablets investigated the use of different HPMC grades (Methocel K4M CR and K100M CR) in combination with dissolution enhancers like PEG 6000, Poloxamer 188, and Kollidon-CLSF. researchgate.net The results indicated that the release mechanism was primarily based on erosion and that the choice of dissolution enhancer significantly impacted the release profile. researchgate.net
Further studies have explored a broader range of both water-soluble and water-insoluble excipients to modify carvedilol release from HPMC matrices. nih.gov Among water-soluble polymers, POLYOX™ WSR N-80 and Polyglykol® 8000 P were found to provide excellent control over the release. In the category of water-insoluble excipients, microcrystalline cellulose grades (AVICEL® PH-102 and AVICEL® PH-200) were shown to be effective in slowing down the release of carvedilol. nih.gov
| Polymer/Excipient | Type | Effect on Carvedilol Release |
| Hypromellose (HPMC) | Hydrophilic Polymer | Forms a gel layer, slows down drug release through diffusion and erosion. Higher concentration leads to slower release. nih.gov |
| Carbopol 940 | Hydrophilic Polymer | Used in combination with HPMC to retard drug release. japsonline.com |
| Sodium-Carboxy Methyl Cellulose | Hydrophilic Polymer | Used as a matrix former for sustained release. researchgate.net |
| PEG 6000 | Dissolution Enhancer | Increases the dissolution rate of carvedilol from the matrix. researchgate.net |
| Poloxamer 188 | Dissolution Enhancer | Enhances the release of carvedilol. researchgate.net |
| Kollidon-CLSF | Dissolution Enhancer | Modulates drug release from the matrix. researchgate.net |
| POLYOX™ WSR N-80 | Water-Soluble Polymer | Provides effective control for a faster release profile. nih.gov |
| Polyglykol® 8000 P | Water-Soluble Polymer | Offers good control over a relatively fast drug release. nih.gov |
| AVICEL® PH-102 & PH-200 | Water-Insoluble Excipient | Slows down the release of carvedilol. nih.gov |
Osmotic Drug Delivery Systems: Design Principles and Controlled Release Mechanisms
Osmotic drug delivery systems (ODDS) are sophisticated formulations that release drugs at a controlled, zero-order rate, which is independent of the pH and hydrodynamics of the gastrointestinal tract. jpsbr.orgnih.gov These systems typically consist of a core tablet containing the drug and an osmotic agent, which is then coated with a semipermeable membrane. An orifice is drilled through the membrane to allow for drug release.
The fundamental principle of ODDS is the osmotic pressure difference between the inside of the tablet and the surrounding fluid. Water from the GI tract permeates through the semipermeable membrane, dissolving the drug and the osmotic agent in the core. This influx of water generates hydrostatic pressure, which then pumps the drug solution or suspension out of the orifice at a controlled rate. nih.gov
For a poorly water-soluble drug like carvedilol phosphate (B84403), formulating an effective osmotic pump presents challenges. jpsbr.org To overcome this, solubilizers can be incorporated into the core tablet. One study on a controlled porosity osmotic pump for carvedilol phosphate utilized polysorbate 80 as a solubilizing agent to enhance its dissolution rate. jpsbr.org
The design of a carvedilol phosphate osmotic tablet involves careful selection of several components:
Osmogens: A combination of osmogens like sodium chloride and mannitol (B672) can be used to create the necessary osmotic pressure to drive drug release. semanticscholar.orgresearchgate.net
Semipermeable Membrane: Cellulose acetate (B1210297) is a commonly used polymer for the semipermeable membrane. jpsbr.orgsemanticscholar.org
Pore Formers: In controlled porosity osmotic pumps, water-soluble pore-forming agents like povidone (PVP) are included in the coating. These agents leach out in the GI fluid, forming microporous channels for drug release. jpsbr.orgsemanticscholar.org
Plasticizers: Plasticizers such as PEG are incorporated into the coating to improve its flexibility and integrity. semanticscholar.org
The release of carvedilol phosphate from these systems has been shown to be independent of the pH of the dissolution medium and the agitation intensity, confirming the osmotic mechanism of drug release. jpsbr.org
| Component | Function | Example Materials |
| Drug | Active Pharmaceutical Ingredient | Carvedilol Phosphate jpsbr.orgsemanticscholar.org |
| Osmogen | Creates osmotic pressure gradient | Sodium Chloride, Mannitol semanticscholar.orgresearchgate.net |
| Solubilizer | Increases solubility of poorly soluble drugs | Polysorbate 80 jpsbr.org |
| Semipermeable Membrane | Controls water influx | Cellulose Acetate jpsbr.orgsemanticscholar.org |
| Pore Former | Forms in-situ delivery orifices | Povidone (PVP) jpsbr.orgsemanticscholar.org |
| Plasticizer | Improves membrane flexibility | Polyethylene (B3416737) Glycol (PEG) semanticscholar.org |
Gastroretentive Drug Delivery Strategies for Carvedilol Phosphate
Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach, which is particularly beneficial for drugs that have a narrow absorption window in the upper GI tract, are unstable in the alkaline intestinal environment, or have low solubility at higher pH values. japsonline.comcrpsonline.comnih.gov
Floating Systems: Principles and Design Considerations for Prolonged Gastric Residence
Floating drug delivery systems (FDDS) are a type of GRDDS that have a bulk density lower than that of the gastric fluids (approximately 1.004 g/cm³). japsonline.comnih.gov This allows the dosage form to float on top of the stomach contents, prolonging its gastric residence time and allowing for a continuous release of the drug in the stomach.
The design of floating tablets for carvedilol phosphate typically involves the use of gas-generating agents and swellable polymers. crpsonline.comresearchgate.net
Gas-Generating Agents: Sodium bicarbonate, often in combination with an acid source like citric acid, is commonly used. Upon contact with the acidic gastric fluid, these agents react to produce carbon dioxide gas, which gets entrapped within the polymer matrix, reducing the density of the tablet and causing it to float. researchgate.net
Swellable Polymers: Hydrophilic polymers like HPMC and Carbopol are used to form a matrix that swells and maintains the integrity of the tablet while allowing for sustained drug release. japsonline.comresearchgate.net The swelling of the polymer matrix also contributes to the buoyancy and controls the rate of drug release.
Research on floating tablets of carvedilol has demonstrated that an optimized combination of HPMC and Carbopol 940 can result in a formulation with a short buoyancy lag time, a total floating time of up to 24 hours, and a controlled-release pattern. japsonline.com Another study on carvedilol phosphate floating tablets utilized a combination of Na-alginate, Carbopol 934P, and sodium carboxymethyl cellulose to achieve a sustained release over 12 hours with a floating lag time of just 20 seconds. researchgate.net
Bio/Mucoadhesion-Based Gastroretentive Systems
Bio/mucoadhesion is a strategy that involves the use of polymers that can adhere to the gastric mucosa, thereby prolonging the gastric residence time of the dosage form. ijirmf.comnih.gov This approach not only increases the contact time of the drug at its absorption site but can also enhance its local action in the stomach.
The principle of mucoadhesion relies on the interaction between the mucoadhesive polymer and the mucus layer lining the stomach. This interaction can involve various mechanisms, including electronic theories, adsorption, wetting, and diffusion. ijirmf.com
A study on gastroretentive-mucoadhesive tablets of carvedilol explored the use of natural polymers such as chitosan (B1678972), badam gum, and guar (B607891) gum in combination with HPMC K15M and ethyl cellulose. ijirmf.com The tablets were prepared by direct compression and were evaluated for their mucoadhesive strength and in-vitro dissolution. The results indicated that the mucoadhesive polymers successfully prolonged the gastric resistance time and provided a sustained release of carvedilol for up to 12 hours. ijirmf.com The mucoadhesive properties of chitosan, in particular, are well-documented and are attributed to the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged sialic acid residues in mucin.
Lipid-Based Drug Delivery Systems (LBDDS) for Oral Absorption Enhancement
Lipid-based drug delivery systems are a promising approach for enhancing the oral bioavailability of poorly water-soluble and/or lipophilic drugs like carvedilol. bohrium.comresearchgate.net These systems can improve drug solubilization in the gut, facilitate lymphatic transport (thereby bypassing first-pass metabolism), and protect the drug from degradation in the GI tract. bohrium.comdovepress.com
Various types of LBDDS have been investigated for carvedilol, including microemulsions, solid lipid nanoparticles (SLNs), and niosomes.
Intellectual Property and Novel Forms Landscape of Carvedilol Phosphate
Analysis of Patent Literature on Novel Crystalline Forms of Carvedilol (B1668590) Phosphate (B84403)
The discovery and patenting of novel crystalline forms of carvedilol phosphate have been a key strategy for pharmaceutical companies to extend market exclusivity and improve upon existing formulations. Different crystalline forms, or polymorphs, of a drug can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can translate into improved therapeutic performance.
The patent literature reveals a number of crystalline forms of carvedilol dihydrogen phosphate that have been identified and protected. For instance, a novel anhydrous crystalline form, designated as Form A, is characterized by a water content below 1.3%. google.com This form is distinguished by its specific Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) spectroscopy, and Thermogravimetric Analysis (TGA) data. google.com The development of such anhydrous forms is significant as they can offer improved stability in pharmaceutical formulations.
In addition to anhydrous forms, hydrated crystalline forms have also been a focus of patenting activity. A notable example is the crystalline carvedilol dihydrogen phosphate monohydrate, which is highlighted for its high aqueous solubility. google.com Patents covering this monohydrate form also disclose the processes for its preparation. google.com Other patented crystalline forms include the hemihydrate and dihydrate of carvedilol dihydrogen phosphate, which are also characterized by their high aqueous solubility and are identified through PXRD, FT-IR, and FT-Raman spectroscopic methods. google.com
The existence of multiple patented crystalline forms, including various hydrates and solvates, underscores the ongoing effort to identify forms of carvedilol phosphate with superior properties. google.comgoogle.com This continuous innovation in crystalline forms provides a pathway for originator companies to maintain a competitive edge, while also offering the potential for improved patient outcomes through enhanced drug delivery.
Patents Related to Amorphous Carvedilol Phosphate and Its Preparation Processes
Alongside crystalline forms, the amorphous form of carvedilol phosphate has garnered significant attention in the patent landscape. Amorphous solids lack the long-range ordered molecular structure of their crystalline counterparts, which can lead to enhanced solubility and dissolution rates—a particularly desirable trait for poorly soluble drugs like carvedilol.
Patents disclose various methods for the preparation of amorphous carvedilol phosphate. One common approach involves dissolving carvedilol and stoichiometric phosphoric acid in a solvent system, followed by rapid solvent removal. google.com A preferred method described in the patent literature utilizes a combination of a volatile acid, such as acetic acid, and a second volatile solvent, like a C1 to C4 alkyl alcohol (with methanol (B129727) being most preferred). google.com The solvents are then removed by techniques such as rotoevaporation or spray drying to yield the amorphous form. google.com
Another patented process for preparing amorphous carvedilol phosphate involves the use of water-miscible cyclic ethers or aliphatic nitriles as solvents. google.com In this method, carvedilol phosphate is dissolved in the solvent, with the optional addition of water, and then the solution is spray-dried to produce the amorphous product. google.com This process is touted as being suitable for large-scale manufacturing and capable of producing amorphous carvedilol phosphate with high purity (at least 99%) and a small particle size (less than 20 microns). google.com
The characterization of amorphous carvedilol phosphate is a key aspect of these patents. The absence of sharp peaks in a Powder X-ray Diffraction (PXRD) pattern, showing instead a plain halo, is a primary indicator of its amorphous nature. google.comgoogleapis.com Infrared (IR) spectroscopy also provides a characteristic fingerprint for the amorphous form. google.com The intellectual property surrounding amorphous carvedilol phosphate not only covers the material itself but also the specific processes that reliably produce it, thereby creating a significant barrier for competitors.
Proprietary Synthetic Processes for Carvedilol Phosphate Monohydrate and Other Salts
Beyond the final solid-state form, the synthetic route to carvedilol phosphate and its various salts is another critical area of intellectual property. Efficient and cost-effective synthesis is paramount for commercial viability, and companies invest heavily in developing and patenting proprietary processes.
Patents describe various methods for the preparation of carvedilol phosphate salts, including the dihydrogen phosphate monohydrate. One approach involves reacting carvedilol with phosphoric acid in a suitable solvent. For instance, the synthesis of carvedilol dihydrogen phosphate has been carried out by treating carvedilol with o-phosphoric acid in solvents like acetone (B3395972) or an acetone-water mixture to yield the crystalline salt. google.com The use of other solvents such as methanol or isopropyl alcohol can lead to the formation of solvates. google.com
The choice of the phosphate-forming reagent is another area of innovation. Patents disclose the use of various reagents beyond phosphoric acid, such as phosphorous pentoxide, polyphosphoric acid, dipotassium (B57713) hydrogen phosphate, ammonium (B1175870) dihydrogen orthophosphate, and sodium dihydrogen orthophosphate. google.com These reactions are typically conducted in solvents where carvedilol is soluble, including acetonitrile (B52724), acetone, and tetrahydrofuran (B95107). google.com
The protection of these synthetic processes provides a significant commercial advantage, as it can be more challenging for competitors to design non-infringing and economically viable alternative routes.
Implications of Intellectual Property on Carvedilol Phosphate Research and Development Pathways
The extensive intellectual property portfolio surrounding carvedilol phosphate has profound implications for the research and development (R&D) pathways in the pharmaceutical industry. The patenting of novel forms and synthetic processes serves as a powerful incentive for innovation, encouraging companies to invest the substantial resources required for drug development. ifpma.orgnih.gov This investment can lead to the discovery of new forms of carvedilol phosphate with improved therapeutic profiles, ultimately benefiting patients.
However, this robust patent landscape also creates significant hurdles for the development of generic versions of the drug. Generic manufacturers must carefully navigate the existing patents to avoid infringement, which can delay the entry of more affordable alternatives into the market. nih.gov This can involve "designing around" existing patents by developing non-infringing polymorphic forms or alternative synthetic routes, which requires considerable R&D effort and investment.
The presence of multiple patents on different crystalline and amorphous forms can lead to a "patent thicket," making it challenging for researchers and developers to operate without potentially infringing on existing intellectual property. This can, in some cases, stifle innovation by creating legal uncertainty and increasing the costs associated with freedom-to-operate analyses.
Furthermore, the focus on incremental innovations, such as new polymorphic forms, can sometimes divert resources from more fundamental research into entirely new therapeutic agents. While these new forms can offer tangible benefits, the primary driver for their development is often the extension of market exclusivity.
Future Research Directions for Carvedilol Phosphate Monohydrate
Continued Exploration of New Solid Forms and Multi-Component Crystal Architectures
The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its stability, solubility, and dissolution rate, which are critical determinants of its bioavailability. Carvedilol (B1668590) is known to exhibit polymorphism, with different crystalline forms (polymorphs) and a hydrate (B1144303) form having been identified. rsc.org Research has shown that even among stable polymorphs, structural differences at the molecular level can lead to unexpected and beneficial dissolution profiles. For instance, carvedilol polymorph III, despite being more stable and having a higher melting temperature than form II, exhibits a faster intrinsic dissolution rate. rsc.org This highlights the potential for discovering or engineering new solid forms with enhanced pharmaceutical properties.
Future work will likely focus on expanding the landscape of carvedilol's solid forms beyond simple polymorphs. A significant area of exploration is the design of multi-component crystals, such as salts and co-crystals, where carvedilol or its phosphate (B84403) salt is combined with other pharmaceutically acceptable compounds (coformers). This approach, known as crystal engineering, aims to modify the physicochemical properties of the API in a controlled manner.
Recent studies have demonstrated the success of this strategy:
Co-crystals with Amino Acids: The formation of multi-component crystals of carvedilol with glycine (B1666218) resulted in a 2.6-fold increase in solubility compared to the pure drug. pensoft.netresearchgate.net The new solid phase, characterized by two hydrogen bonds between carvedilol and glycine, showed a significantly improved dissolution profile. pensoft.netresearchgate.net
Salts with Dicarboxylic Acids: Novel ethanol-solvated salts of carvedilol have been synthesized using adipic acid and succinic acid. nih.gov These new multi-component crystals were confirmed to be new solid phases and demonstrated enhanced solubility and dissolution rates in phosphate buffer (pH 6.8) compared to carvedilol alone. nih.gov
Co-crystals with Other Coformers: Research involving coformers like isonicotinamide (B137802) has also yielded new crystalline forms with substantially increased saturation solubility and dissolution rates, reaching up to 99.48% dissolution. pensoft.net
The exploration of amorphous forms also presents a viable research avenue. Grinding crystalline carvedilol phosphate can produce an amorphous form which, when formulated in solid dispersions with hydrophilic polymers like Pluronic® F-127, can achieve better solubility than crystalline forms. mdpi.com
Table 1: Examples of Solubility Enhancement in Carvedilol Multi-Component Crystals
| Coformer | Molar Ratio (CVD:Coformer) | Solubility Increase (Fold) | Key Finding |
| Glycine | 1:2 | 2.6 | Formation of a new crystalline phase with enhanced dissolution. pensoft.netresearchgate.net |
| Isonicotinamide | 1:2 | - | Achieved up to 140 mg/L saturation solubility and 99.48% dissolution. pensoft.net |
| Succinic Acid | - | Enhanced | Formation of a novel ethanol-solvated salt with improved dissolution. nih.gov |
| Adipic Acid | - | Enhanced | Formation of a novel ethanol-solvated salt with improved dissolution. nih.gov |
| Arginine | 1:1, 1:2, 2:1 | No Increase | Did not improve solubility despite forming hydrogen bonds. pensoft.netresearchgate.net |
Continued investigation into these new solid forms is crucial for developing carvedilol products with optimized biopharmaceutical characteristics.
Development of Next-Generation Drug Delivery Systems with Enhanced Performance and Predictability
Beyond modifying the API's crystal structure, future research will heavily invest in creating advanced drug delivery systems to control the release and improve the performance of Carvedilol Phosphate Monohydrate. The development of a controlled-release (CR) formulation, which allows for once-daily administration, was a significant step in improving patient adherence. nih.gov This formulation utilizes microparticles coated with methacrylic acid copolymers to achieve prolonged drug release. fda.gov
Next-generation systems aim to offer even greater control and targeted delivery. Promising areas of research include:
Nano-formulations: A self-nanoemulsifying drug delivery system (SNEDS) loaded with carvedilol has been developed. nih.gov This system forms a nanoemulsion in the gastrointestinal tract, enhancing the drug's solubility and absorption. Preclinical studies suggest this nano-formulation may offer superior therapeutic effects, such as antioxidant and antifibrotic benefits in diabetic nephropathy, compared to the conventional drug. nih.gov
Parenteral Sustained-Release Systems: For specific clinical scenarios, parenteral (non-oral) delivery might be advantageous. Research is underway on sustained-release injectable systems, including liposomes and biodegradable microparticles or nanoparticles. google.com These systems are designed to release carvedilol over an extended period, potentially from hours to days, which could provide a more stable pharmacokinetic profile and higher bioavailability by avoiding first-pass metabolism. google.com
Matrix-Based Systems: Extended-release matrix compositions are also being explored. These formulations incorporate polymers like polyethylene (B3416737) oxide and polyacrylic acid to form a tablet matrix from which the drug diffuses out slowly and predictably over time.
Table 2: Comparison of Carvedilol Phosphate Delivery Systems
| Delivery System | Key Technology | Administration Route | Release Profile | Potential Advantage |
| Controlled-Release (CR) Capsules | Coated microparticles (methacrylic acid copolymers) | Oral | Extended (Once-daily) | Improved patient adherence. nih.govfda.gov |
| Self-Nanoemulsifying (SNEDS) | Nanoemulsion formation in situ | Oral | Enhanced Absorption | Improved bioavailability and targeted therapeutic effects. nih.gov |
| Liposomal/Nanoparticle System | Encapsulation in lipid or polymer nanoparticles | Parenteral (Injectable) | Sustained (Hours to Days) | Avoids first-pass metabolism, stable plasma levels. google.com |
| Extended-Release Matrix Tablet | Drug embedded in a polymer matrix | Oral | Extended | Controlled and predictable drug release. |
The continued development of these systems will focus on improving their predictability, manufacturing scalability, and demonstrating clear clinical benefits over existing formulations.
Application of Advanced Computational Modeling for Solid-State Prediction and Formulation Optimization
The traditional method of discovering new polymorphs and co-crystals through extensive experimental screening is both time-consuming and resource-intensive. Advanced computational modeling is emerging as an indispensable tool to streamline this process. nih.gov Future research will increasingly rely on in silico techniques for the rational design and prediction of the solid-state properties of this compound.
Key applications of computational modeling include:
Crystal Structure Prediction (CSP): CSP methods aim to predict the most stable crystal packing arrangements for a given molecule based on its chemical structure. nih.gov While still an evolving field, these models can help identify potential polymorphs that might be missed in experimental screens, providing targets for crystallization experiments. This approach can offer insights into the range of packing structures a molecule might adopt. nih.gov
Coformer Screening: Computational tools are used to screen libraries of potential coformers to predict their likelihood of forming stable co-crystals with carvedilol. Studies have successfully used in silico analysis to predict the formation of hydrogen bonds between carvedilol and coformers like glycine and arginine, guiding the selection of candidates for experimental work. pensoft.netresearchgate.net
Formulation Optimization: Modeling can simulate how a drug interacts with various excipients in a formulation. This can help in selecting the best polymers for creating amorphous solid dispersions or for controlling the release rate in matrix tablets, thereby reducing the number of trial-and-error experiments needed. mdpi.com
While these computational methods are powerful, they are most effective when used in conjunction with experimental validation. The ultimate goal is to create a robust, predictive framework that accelerates the development of new, improved solid forms and formulations of this compound.
Interdisciplinary Research on the Comprehensive Understanding of Solid-State Interactions on Biological Efficacy
A critical future direction is to bridge the gap between basic solid-state science and clinical outcomes. This requires a highly interdisciplinary approach, integrating knowledge from solid-state chemistry, pharmaceutical technology, and biology. The central question is how specific molecular interactions within a crystal lattice or a drug delivery system ultimately affect the drug's interaction with its biological targets.
Future research in this area will focus on:
Linking Dissolution to Bioavailability: While a higher dissolution rate is generally presumed to lead to better bioavailability, this is not always a direct correlation. rsc.org Detailed studies are needed to understand how the dissolution behavior of different carvedilol solid forms (e.g., polymorphs, co-crystals, salts) in various physiological environments translates into plasma concentration profiles in preclinical models and ultimately in humans.
Impact of Formulation on Cellular Uptake: For advanced delivery systems like SNEDS, research must elucidate the mechanisms by which the nano-formulation enhances drug transport across biological membranes and whether it alters the drug's distribution to target tissues. nih.gov
Solid-State NMR and Other Advanced Analytics: Techniques like solid-state Nuclear Magnetic Resonance (ssNMR) are powerful for characterizing the API within a final dosage form, even at low concentrations. researchgate.net This allows researchers to confirm the physical form of the drug in the tablet and study its interactions with excipients, providing a direct link between the manufactured product and its solid-state properties.
By fostering collaboration between chemists, formulation scientists, and pharmacologists, the scientific community can build a comprehensive understanding of how the carefully engineered solid-state properties of this compound translate into tangible improvements in therapeutic efficacy and patient care.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for dissolution testing of carvedilol phosphate monohydrate in controlled-release formulations?
- Methodological Answer : Use the USP rotating paddle method with 900 mL of phosphate buffer (pH 7.4) at 37 ± 0.5°C and 50 rpm. Withdraw samples at predefined intervals (e.g., 1, 2, 4, 8, 12, 24 h) and quantify drug release via UV spectrophotometry at 243 nm. Maintain sink conditions by replenishing the medium after each withdrawal . Statistical analysis should report mean ± standard deviation (SD) using software like Microsoft Excel to ensure reproducibility .
Q. How can solubility profiles of this compound guide formulation design?
- Methodological Answer : Determine solubility in solvents such as DMSO (≥51.7 mg/mL), water (≥2.2 mg/mL with warming), and PBS (pH 7.4) using gravimetric or spectrophotometric methods. Poor solubility in water and ethanol necessitates the use of surfactants (e.g., sodium lauryl sulfate) or hydrophilic excipients (e.g., lactose monohydrate) to enhance dissolution rates .
Q. What analytical techniques confirm the chemical integrity of carvedilol phosphate in solid dispersions or tablets?
- Methodological Answer : Perform FTIR spectroscopy to verify retention of key peaks (e.g., aromatic C=C at 1504 cm⁻¹, C-N at 1253 cm⁻¹). Compare spectra of pure drug vs. formulations to detect interactions. Reduced peak intensity in formulations may indicate physical encapsulation without chemical degradation .
Q. How are statistical methods applied to dissolution data for carvedilol formulations?
- Methodological Answer : Calculate similarity factors (e.g., f2 > 50) to compare experimental release profiles to theoretical models. Use paired t-tests to assess significance of differences between formulations. Report results as mean ± SD for triplicate measurements .
Advanced Research Questions
Q. How can hydroxypropyl methylcellulose (HPMC) ratios be optimized in matrix tablets for controlled release?
- Methodological Answer : Prepare formulations with varying ratios of HPMC grades (e.g., Methocel® K4M CR and K15M CR) and diluents (e.g., microcrystalline cellulose, lactose monohydrate). Conduct dissolution studies in simulated gastric/intestinal fluids. Target ≥18% HPMC content to achieve sustained release (>50% over 12 h). Model release kinetics using Higuchi (diffusion) or Korsmeyer-Peppas (anomalous transport) equations .
Q. What strategies resolve crystallographic disorder in racemic carvedilol phosphate hemihydrate?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) paired with solid-state NMR (SSNMR) to localize disorder near chiral centers. Compare racemic and single-enantiomer structures to identify isomorphism. Thermal analysis (TGA/DSC) confirms hydration states, while phase diagrams guide crystallization conditions .
Q. How do excipients like lactose monohydrate and sodium lauryl sulfate influence carvedilol release kinetics?
- Methodological Answer : Lactose monohydrate increases drug release by acting as a disintegrant, while sodium lauryl sulfate enhances wettability. Test formulations using factorial designs (e.g., 3×3 batch series) and fit dissolution data to models (e.g., zero-order, first-order) using residual sum of squares (RSS) to evaluate up to 60% drug release .
Q. How can polymorphic transitions of carvedilol phosphate be characterized under stress conditions?
- Methodological Answer : Subject monohydrate forms to solvent-/temperature-induced stress (e.g., 170°C for dehydration). Analyze transitions via X-ray powder diffraction (XRPD) and thermogravimetry (TGA). Monitor mass loss (%) to distinguish anhydrous phases and validate stability under ICH storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
